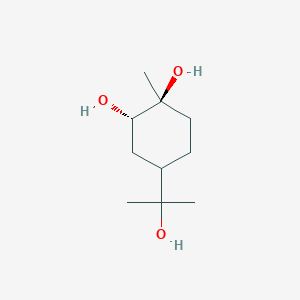![molecular formula C9H10N2O4 B14868197 (2R)-2-[(2-Nitrophenyl)amino]propanoic acid](/img/structure/B14868197.png)
(2R)-2-[(2-Nitrophenyl)amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[(2-Nitrophenyl)amino]propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a nitrophenyl group attached to the amino group of the propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2-Nitrophenyl)amino]propanoic acid typically involves the reaction of 2-nitroaniline with a suitable chiral propanoic acid derivative. One common method is the condensation reaction between 2-nitroaniline and ®-2-bromopropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the amino group of 2-nitroaniline.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, concentration, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
(2R)-2-[(2-Nitrophenyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon catalyst.
Reduction: Hydrogen gas and palladium on carbon catalyst.
Substitution: Various nucleophiles such as halides, alcohols, or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of the corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives with different functional groups replacing the amino group.
科学的研究の応用
(2R)-2-[(2-Nitrophenyl)amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R)-2-[(2-Nitrophenyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. Additionally, the amino acid backbone can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
(2S)-2-[(2-Nitrophenyl)amino]propanoic acid: The enantiomer of (2R)-2-[(2-Nitrophenyl)amino]propanoic acid with similar chemical properties but different biological activity.
2-[(2-Nitrophenyl)amino]acetic acid: A structurally similar compound with a shorter carbon chain.
2-[(2-Nitrophenyl)amino]butanoic acid: A structurally similar compound with a longer carbon chain.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. Its enantiomer, (2S)-2-[(2-Nitrophenyl)amino]propanoic acid, may exhibit different biological activities due to the difference in stereochemistry.
特性
分子式 |
C9H10N2O4 |
|---|---|
分子量 |
210.19 g/mol |
IUPAC名 |
(2R)-2-(2-nitroanilino)propanoic acid |
InChI |
InChI=1S/C9H10N2O4/c1-6(9(12)13)10-7-4-2-3-5-8(7)11(14)15/h2-6,10H,1H3,(H,12,13)/t6-/m1/s1 |
InChIキー |
ICWPKCBMLYYZRP-ZCFIWIBFSA-N |
異性体SMILES |
C[C@H](C(=O)O)NC1=CC=CC=C1[N+](=O)[O-] |
正規SMILES |
CC(C(=O)O)NC1=CC=CC=C1[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


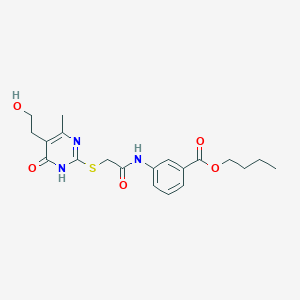
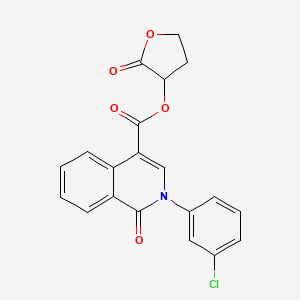

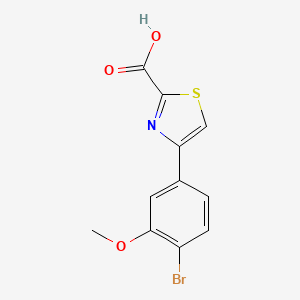
![1-[6-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone](/img/structure/B14868155.png)
![1-((1,4-Diazepan-1-yl)methyl)-8-fluoro-3-methylimidazo[1,5-a]pyridine](/img/structure/B14868157.png)
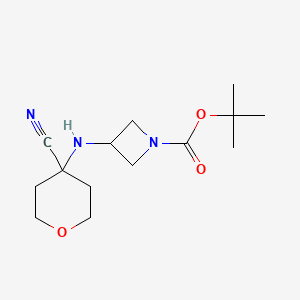
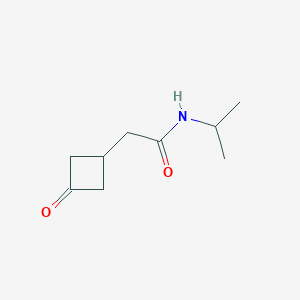
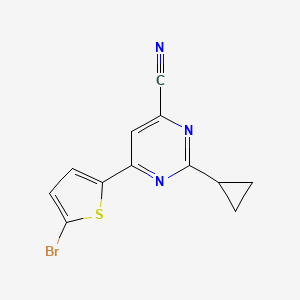
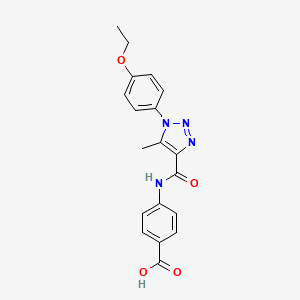
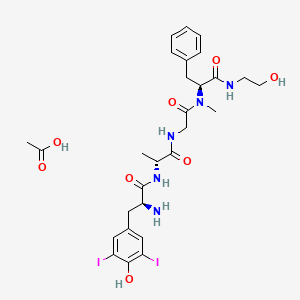
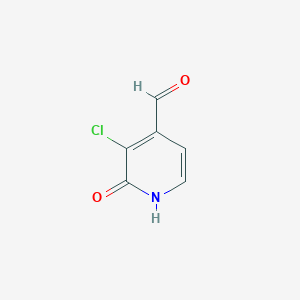
![6-(2-hydroxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14868199.png)
